molecular formula C11H13N3 B1421689 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine CAS No. 1240526-44-6

2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No. B1421689
CAS RN: 1240526-44-6
M. Wt: 187.24 g/mol
InChI Key: URRPTBKQFRZAHO-UHFFFAOYSA-N
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Description

“2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine” is a chemical compound that has been studied in the context of synthesizing diverse pyrazole-based chalcones . It’s a part of a broader class of compounds known as heterocyclic chalcones . These compounds are intermediates for flavonoid biosynthesis and are valued for their beneficial biological properties .


Synthesis Analysis

The synthesis of “2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine” involves a base-catalyzed Claisen–Schmidt condensation reaction . This reaction is used to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine” is characterized by an in-depth analysis of NMR spectral data . For instance, the pyrazole 5-H proton (singlet, δ 7.96 ppm) was easily distinguished, as it exhibited not only long-range HSQMBC correlations with neighboring N-1 “pyrrole-like” (δ −183.7 ppm) and N-2 “pyridine-like” (δ −118.7 ppm) nitrogen atoms, but also HMBC correlations with the quaternary carbons C-3 (δ 163.3 ppm) and C-4 (δ 107.0 ppm), respectively .


Chemical Reactions Analysis

The chemical reactions involving “2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine” include its use in the synthesis of diverse pyrazole-based chalcones . These chalcones are further reacted with N-hydroxy-4-toluenesulfonamide, leading to the regioselective formation of 3,5-disubstituted 1,2-oxazoles .

Scientific Research Applications

Pharmaceutical Drug Synthesis

The compound “2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine” serves as a precursor in the synthesis of various pharmaceutical drugs. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as antibacterial and antimycobacterial agents due to the presence of the pyrazole moiety, which is known for its broad range of biological activities .

Development of Antitumor Agents

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. The phenyl-1H-pyrazol-3-yl group within the compound can be functionalized to create novel antitumor agents. These derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Applications

The anti-inflammatory properties of pyrazole derivatives make “2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine” a valuable compound in the development of anti-inflammatory drugs. It can be used to synthesize compounds that inhibit the production of pro-inflammatory cytokines or modulate the immune response .

Antidiabetic Drug Development

Pyrazole derivatives have been associated with antidiabetic effects. The compound could be used to create new drugs that regulate blood sugar levels by influencing insulin release or insulin sensitivity .

Antiviral and Antifungal Research

The compound’s versatility extends to the synthesis of antiviral and antifungal agents. Its structural framework allows for the creation of molecules that can interfere with the life cycle of various viruses and fungi, providing a pathway for the development of treatments for infectious diseases .

Neurological Disorder Treatments

There is potential for “2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine” to be used in the treatment of neurological disorders. Derivatives of this compound could modulate neurotransmitter systems, offering therapeutic benefits for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Chemical Research and Catalysis

In chemical research, this compound can act as a ligand for metal catalysts, potentially improving the efficiency of various chemical reactions. Its pyrazole core can bind to metals, facilitating catalytic processes important in industrial chemistry .

Material Science Applications

Lastly, the compound’s structural properties may be beneficial in material science, particularly in the creation of organic electronic materials. Pyrazole-based compounds have been used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their conductive properties .

Future Directions

The future directions for the study of “2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine” could include further exploration of its biological activities and potential applications in drug development. Given the broad range of activities exhibited by related compounds, it may be worthwhile to investigate its potential as a therapeutic agent for various diseases .

properties

IUPAC Name

2-(1-phenylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-6-10-7-9-14(13-10)11-4-2-1-3-5-11/h1-5,7,9H,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPTBKQFRZAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299740
Record name 1-Phenyl-1H-pyrazole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine

CAS RN

1240526-44-6
Record name 1-Phenyl-1H-pyrazole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-pyrazole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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